Bazedoxifene HCl
Overview
Description
Bazedoxifene HCl, also known as this compound, is a useful research compound. Its molecular formula is C30H34N2O3.HCl and its molecular weight is 507.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Osteoporosis in Postmenopausal Women : Bazedoxifene is widely studied for the prevention and treatment of postmenopausal osteoporosis. It helps maintain bone mass, prevent fractures, and reduce cholesterol levels (Gennari et al., 2008). It increases bone mineral density, decreases bone turnover markers, and reduces the risk of new vertebral fractures (Kawate & Takayanagi, 2011).
Effects on Uterus, Breast Tissue, and Lipid Metabolism : Its role as a SERM also affects uterus and breast tissues, as well as bone and lipid metabolism (Yeun et al., 2020). Bazedoxifene has shown a favorable safety profile regarding the reproductive tract in postmenopausal women, affecting the endometrium, ovaries, and breast (Pinkerton et al., 2009).
Breast Cancer Treatment : In cancer research, Bazedoxifene combined with paclitaxel has been found to inhibit cell viability, colony formation, and tumor growth in breast cancer, suggesting its potential as a small molecule for treatment (Fu et al., 2019). It has also shown antiestrogenic activity in animal models of tamoxifen-resistant breast cancer, highlighting its potential in treating advanced disease (Wardell et al., 2013).
Cognitive Benefits : Interestingly, Bazedoxifene can cross the blood-brain barrier, enhance spatial memory, and activate neural estrogen response element-dependent gene transcription, pointing to potential cognitive benefits (Hill et al., 2020).
Cost-effectiveness in Osteoporosis Treatment : From an economic perspective, Bazedoxifene has been considered cost-effective, even dominant compared to raloxifene, in treating postmenopausal osteoporotic women at high risk of fractures (Hiligsmann et al., 2012).
Mechanism of Action
Target of Action
Bazedoxifene Hydrochloride primarily targets the estrogen receptors, functioning as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It also targets the interleukin-11 (IL-11)/glycoprotein 130 kDa (GP130) signaling pathway, acting as an inhibitor .
Mode of Action
Bazedoxifene Hydrochloride interacts with its targets in a cell and tissue-specific manner. In uterine and breast tissues, it primarily functions as an estrogen-receptor antagonist . It inhibits the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Biochemical Pathways
Bazedoxifene Hydrochloride affects several biochemical pathways. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . It also inhibits the IL-6/GP130/STAT3 signaling cascade, which is associated with tumor progression .
Pharmacokinetics
Glucuronidation is the major metabolic pathway for Bazedoxifene Hydrochloride. After oral administration, it is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5). Little or no cytochrome P450-mediated metabolism is evident .
Result of Action
The action of Bazedoxifene Hydrochloride leads to several molecular and cellular effects. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . These effects on bone remodeling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures . In colon cancer cells, it inhibits cell viability, cell colony formation, and cell migration .
Safety and Hazards
Future Directions
Bazedoxifene HCl is a promising therapeutic agent targeting IL-11/GP130 signaling for human colorectal cancer therapy . It is also being investigated for its potential use in the treatment of postmenopausal osteoporosis .
Relevant Papers The paper “Bazedoxifene as a novel GP130 inhibitor for Colon Cancer therapy” discusses the potential of this compound as a therapeutic agent for colon cancer . Another paper on Springer discusses this compound’s potential for the treatment of postmenopausal osteoporosis .
Biochemical Analysis
Biochemical Properties
Bazedoxifene Hydrochloride acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . It interacts with estrogen receptors ERα and ERβ, with IC50 values of 26 nM and 99 nM respectively . It plays a crucial role in biochemical reactions, particularly in decreasing bone resorption and reducing biochemical markers of bone turnover to the premenopausal range .
Cellular Effects
Bazedoxifene Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Molecular Mechanism
The molecular mechanism of Bazedoxifene Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the D1 domain of GP130 and blocks IL-11, thus inhibiting IL-11/GP130 signaling and further preventing hexamer formation and the signaling cascade downstream of STAT3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bazedoxifene Hydrochloride change over time. It has been observed that Bazedoxifene Hydrochloride consistently shows a positive effect on the maintenance of lumbar vertebral resistance to an applied compressive force, a surrogate for a reduced incidence of fracture .
Dosage Effects in Animal Models
In animal models, the effects of Bazedoxifene Hydrochloride vary with different dosages . It has been found that Bazedoxifene Hydrochloride significantly reduced the size of endometriosis implants in animal models compared with the control group .
Metabolic Pathways
The major metabolic pathway of Bazedoxifene Hydrochloride is glucuronidation . After oral application, it is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .
Transport and Distribution
The transport and distribution of Bazedoxifene Hydrochloride within cells and tissues are yet to be fully understood. It is known that Bazedoxifene Hydrochloride is rapidly absorbed and highly metabolized to its glucuronides (up to 95 %). Its absolute bioavailability is 6.25 % .
Subcellular Localization
It has been found that Bazedoxifene Hydrochloride inhibits the nuclear translocation of p-STAT3 induced by IL-11 in colon cancer cells .
Properties
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWZQXURKSOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433034 | |
Record name | Bazedoxifene HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198480-56-7 | |
Record name | 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198480-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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